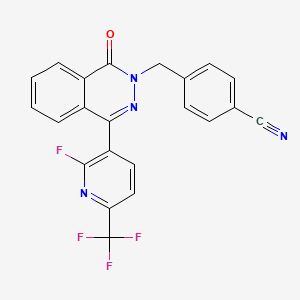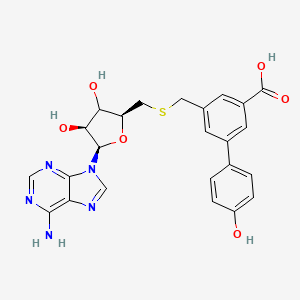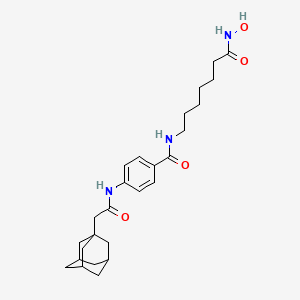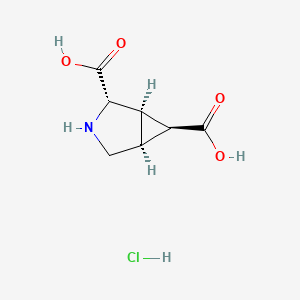
Hbv-IN-43
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-43 is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication and spread of HBV, thereby offering a promising avenue for antiviral therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-43 involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The general synthetic route can be summarized as follows:
Formation of Intermediate Compounds: The initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Assembly: The intermediates are then subjected to further chemical transformations, including condensation and reduction reactions, to form this compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves the use of large-scale reactors, continuous flow processes, and automated purification systems. The industrial production process is designed to be efficient, cost-effective, and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Hbv-IN-43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-43 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biological pathways involved in HBV replication and infection.
Medicine: The compound is being explored as a potential antiviral agent for the treatment of HBV infections.
Industry: this compound serves as a lead compound in the development of new antiviral drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Hbv-IN-43 involves the inhibition of HBV replication by targeting specific molecular pathways. The compound binds to viral proteins and enzymes essential for the replication process, thereby preventing the virus from multiplying. Key molecular targets include the viral polymerase and other replication-associated proteins. By disrupting these pathways, this compound effectively reduces the viral load in infected cells.
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-43 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Lamivudine: An antiviral drug that inhibits HBV polymerase but has a different chemical structure.
Entecavir: Another antiviral agent with a distinct mechanism of action targeting HBV replication.
Tenofovir: A nucleotide analog that inhibits HBV replication through a different pathway.
This compound stands out due to its specific binding affinity and effectiveness in reducing viral replication, making it a promising candidate for further development.
Eigenschaften
Molekularformel |
C22H12F4N4O |
|---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
4-[[4-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]-1-oxophthalazin-2-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H12F4N4O/c23-20-17(9-10-18(28-20)22(24,25)26)19-15-3-1-2-4-16(15)21(31)30(29-19)12-14-7-5-13(11-27)6-8-14/h1-10H,12H2 |
InChI-Schlüssel |
HXGVIZXINKCDJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)C#N)C4=C(N=C(C=C4)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)




![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)






